molecular formula C9H13BO3 B6304603 2,5-Dimethyl-4-hydroxymethylphenylboronic acid CAS No. 2121513-81-1

2,5-Dimethyl-4-hydroxymethylphenylboronic acid

Cat. No.: B6304603
CAS No.: 2121513-81-1
M. Wt: 180.01 g/mol
InChI Key: JWBMWQHUNHJUMH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 g/mol . The IUPAC name for this compound is (4-(hydroxymethyl)-2,5-dimethylphenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .

Scientific Research Applications

  • Asymmetric Catalytic Reactions : Chiral hydroxyl monophosphane, synthesized from D-mannitol, showed significant rate acceleration in the Baylis-Hillman reaction when used as a catalyst. Rhodium complexes with chiral bisphospholanes, derived from similar compounds, were highly enantioselective catalysts for the asymmetric hydrogenation of various functionalized olefins (Li et al., 2000).

  • Synthesis of Nucleoside Phosphoramidate Prodrugs : Phenylboronic acid was used as an effective transient means to protect the 2′,3′-hydroxyls of 2′-C-methylcytidine in the synthesis of a nucleotide prodrug inhibitor of hepatitis C virus NS5B polymerase. This methodology improved overall yield and reduced the number of isolations required (Mayes et al., 2014).

  • Formation of Tetraarylpentaborates : The reaction of arylboronic acids, like (4-methoxyphenyl)boronic acid, with an aryloxorhodium complex resulted in the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes have potential applications in chemical synthesis and catalysis (Nishihara et al., 2002).

  • Bioorthogonal Coupling Reactions : Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution resulted in a single, stable product, suitable for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).

  • Synthesis of Silicon-Containing Drugs : 4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids were synthesized as potential building blocks for the synthesis of silicon-containing drugs, showcasing the versatility of boronic acid derivatives in medicinal chemistry (Troegel et al., 2009).

  • Catalytic Performance in Suzuki Reactions : The performance of phosphite- and phosphinite-based palladium catalysts in the Suzuki reaction was studied, demonstrating the role of ligand transformations, such as orthometalation, on catalytic activity (Bedford et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Properties

IUPAC Name

[4-(hydroxymethyl)-2,5-dimethylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMWQHUNHJUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)CO)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204711
Record name Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-81-1
Record name Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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